

4-(2,4-Difluorophenyl)phenol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(2,4-Difluorophenyl)phenol**

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An In-depth Technical Guide to the Chemical Properties and Applications of **4-(2,4-Difluorophenyl)phenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Difluorophenyl)phenol is a pivotal chemical intermediate, distinguished by its fluorinated biphenyl scaffold. This structure is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atoms, such as enhanced metabolic stability and modified lipophilicity. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies with a focus on modern catalytic approaches, key chemical reactions, and established applications, most notably its role as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Diflunisal. Safety protocols and detailed experimental procedures are included to provide a holistic resource for laboratory and development settings.

Core Chemical Identity and Physicochemical Properties

4-(2,4-Difluorophenyl)phenol, also known as 2',4'-Difluoro[1,1'-biphenyl]-4-ol, is a solid organic compound whose structure features a phenol ring linked to a 2,4-difluorinated phenyl

ring at the para position. This substitution pattern is critical to its utility in pharmaceutical synthesis.

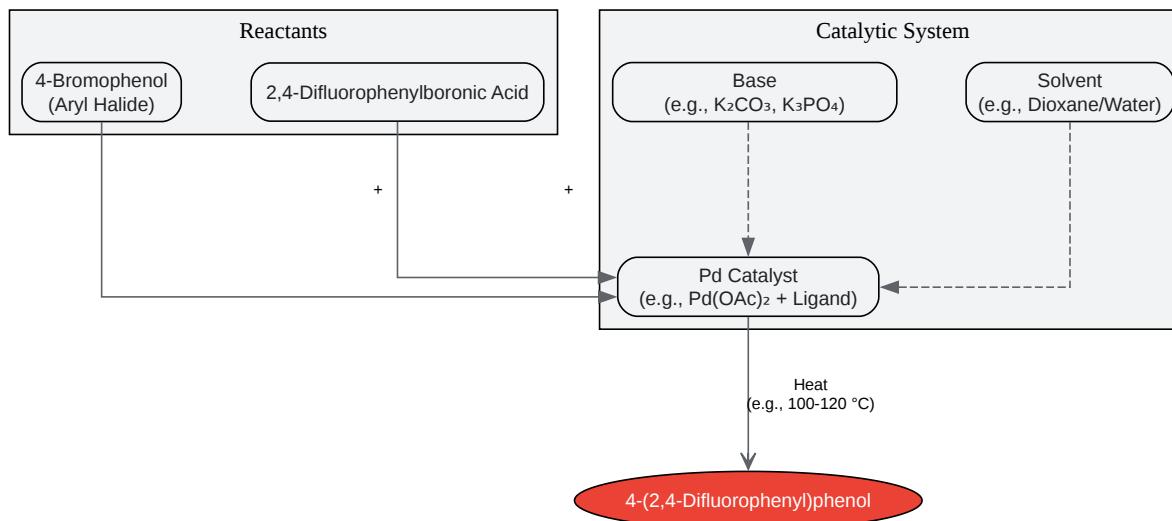
The core identifiers and physical properties are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature control, and purification strategies.

Property	Value	Source(s)
CAS Number	59089-68-8	[1]
Molecular Formula	C ₁₂ H ₈ F ₂ O	[1]
Molecular Weight	206.19 g/mol	[1]
Melting Point	152-154 °C	[2]
Appearance	White to off-white solid/powder	Inferred from typical biphenols
Solubility	Soluble in methanol, ethanol, ethyl acetate; Insoluble in water.	[3][4]
Storage	Store at 10°C - 25°C in a cool, dry place.	

Synthesis Methodologies: A Focus on Suzuki-Miyaura Coupling

While several classical routes to **4-(2,4-Difluorophenyl)phenol** exist, including multi-step processes involving Friedel-Crafts acylation and Baeyer-Villiger oxidation[3], modern synthetic efforts prioritize efficiency, safety, and functional group tolerance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the premier method for constructing the requisite C-C bond between the two aryl rings[5].

Causality in Method Selection: The Suzuki coupling is favored for its mild reaction conditions, high yields, and broad tolerance of functional groups (like the phenol's hydroxyl group), which might not be compatible with harsher classical methods. The availability of a wide range of boronic acids and aryl halides further enhances its versatility[5][6].



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Caption: General workflow for the Suzuki-Miyaura synthesis of **4-(2,4-Difluorophenyl)phenol**.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating workflow. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials before proceeding to workup.

- **Vessel Preparation:** To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
- **Catalyst Addition:** Add the palladium catalyst, for instance, a pre-catalyst system like Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a phosphine ligand like XPhos (0.04 eq)[7].

The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

- **Inert Atmosphere:** Seal the vessel and purge thoroughly by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.
- **Solvent Addition:** Add degassed solvents via syringe. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v)[7].
- **Reaction:** Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction's progress periodically (e.g., every 2 hours) using TLC or LC-MS.
- **Workup:** Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.
- **Purification:** Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **4-(2,4-Difluorophenyl)phenol**.

Chemical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While specific, verified spectra for **4-(2,4-Difluorophenyl)phenol** are not widely published in public databases, the expected spectroscopic data can be predicted based on its structure.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (approx. 6.8-7.6 ppm).
 - The protons on the phenol ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.
 - The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

- A broad singlet corresponding to the phenolic hydroxyl (-OH) proton will also be present, the chemical shift of which is dependent on solvent and concentration.
- ^{13}C NMR Spectroscopy: The carbon NMR will show 12 distinct signals for the 12 carbon atoms, with the carbon atoms bonded to fluorine exhibiting characteristic C-F coupling constants.
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at $\text{m/z} = 206.19$, corresponding to the molecular weight of the compound[1].

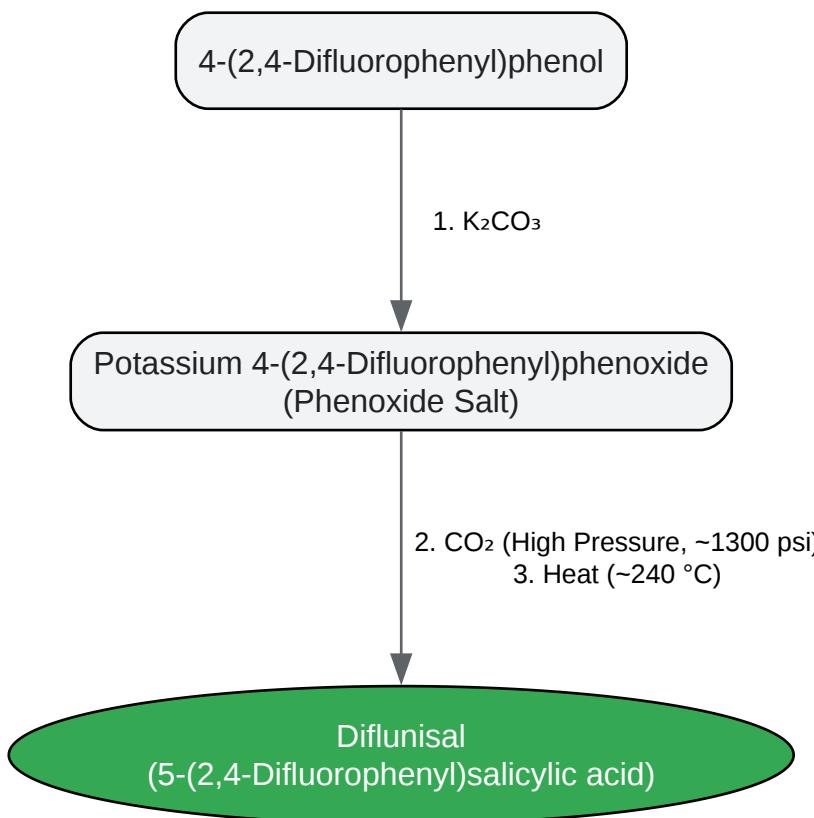
Key Reactions and Applications in Drug Development

The primary and most well-documented application of **4-(2,4-Difluorophenyl)phenol** is its role as the key precursor in the synthesis of Diflunisal, a widely used NSAID[2][3].

Synthesis of Diflunisal via Kolbe-Schmitt Carboxylation

The transformation of **4-(2,4-Difluorophenyl)phenol** to Diflunisal (5-(2,4-difluorophenyl)salicylic acid) is achieved through the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide salt with carbon dioxide under high pressure and temperature[2].

Mechanism Insight: The reaction proceeds via the nucleophilic addition of the phenoxide ion to carbon dioxide. The ortho-position relative to the hydroxyl group is activated, leading to the formation of the salicylate. This regioselectivity is a hallmark of the Kolbe-Schmitt reaction.



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Caption: Workflow for the synthesis of Diflunisal from its phenol precursor.

Detailed Experimental Protocol: Kolbe-Schmitt Reaction

This protocol is adapted from patent literature and represents an industrial-scale approach[2].

- Salt Formation: Blend anhydrous potassium carbonate (K_2CO_3 , ~7.6 eq) and **4-(2,4-Difluorophenyl)phenol** (1.0 eq) thoroughly.
- Autoclave Charging: Charge the blended solids into a high-pressure autoclave that has been pressure-tested.
- Pressurization: Pressurize the autoclave with carbon dioxide (CO_2) to approximately 800-900 psi at ambient temperature.

- Reaction: Begin agitation and heat the vessel to the reaction temperature of 235-245 °C. The pressure will increase to the target range of 1100-1400 psi. Maintain these conditions for 6-8 hours.
- Cooldown and Workup: Allow the reaction mixture to cool overnight and carefully vent the autoclave.
- Isolation: Dissolve the solid reaction mixture in water and acidify to a pH of 2 or less with a strong mineral acid like hydrochloric acid (HCl). The product, 5-(2,4-Difluorophenyl)salicylic acid (Diflunisal), will precipitate out of the aqueous solution.
- Purification: Collect the precipitated product by filtration and wash with water. Further purification can be achieved by recrystallization from a suitable solvent system.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety precautions are paramount when handling **4-(2,4-Difluorophenyl)phenol**. It shares hazards common to phenolic compounds and fine organic powders.

- Hazard Identification:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H318: Causes serious eye damage.
 - H335: May cause respiratory irritation.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., neoprene or nitrile rubber). Change gloves frequently[8].

- Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary[9][10].
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[9].
 - Minimize dust generation and accumulation[10].
 - Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents[9].
 - An eyewash station and safety shower should be readily accessible[8].
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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- To cite this document: BenchChem. [4-(2,4-Difluorophenyl)phenol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585448#4-2-4-difluorophenyl-phenol-chemical-properties]

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